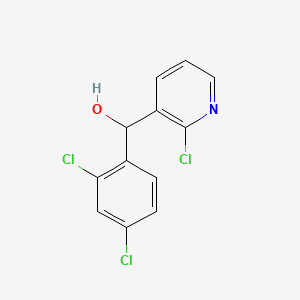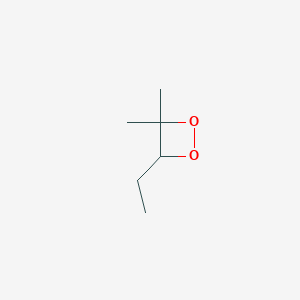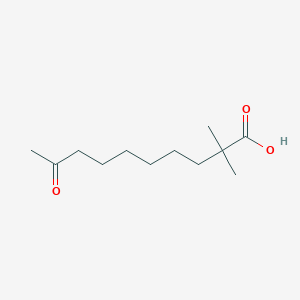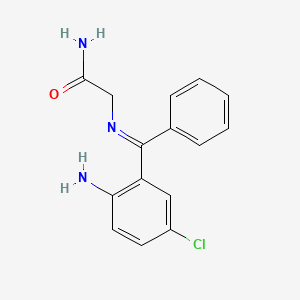
Benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety and a tetrahydro-chrysenediyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- typically involves esterification reactions. One common method is the reaction of benzoic acid with 4-(dimethylamino)-1,2,3,4-tetrahydro-1,2-chrysenediol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
科学的研究の応用
Benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzoic acid esters: Compounds like methyl benzoate and ethyl benzoate share structural similarities.
Dimethylamino derivatives: Compounds such as 4-(dimethylamino)benzoic acid and its esters.
Tetrahydro-chrysenediyl esters: Other esters derived from tetrahydro-chrysenediol.
Uniqueness
The uniqueness of benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
特性
CAS番号 |
80399-24-2 |
|---|---|
分子式 |
C36H34N2O4 |
分子量 |
558.7 g/mol |
IUPAC名 |
[(1S,2S)-1-[4-(dimethylamino)benzoyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C36H34N2O4/c1-37(2)26-14-9-24(10-15-26)35(39)41-33-22-21-31-30-18-13-23-7-5-6-8-28(23)29(30)19-20-32(31)34(33)42-36(40)25-11-16-27(17-12-25)38(3)4/h5-20,33-34H,21-22H2,1-4H3/t33-,34-/m0/s1 |
InChIキー |
OEZZGBWDORHNSY-HEVIKAOCSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C(=O)O[C@H]2CCC3=C([C@@H]2OC(=O)C4=CC=C(C=C4)N(C)C)C=CC5=C3C=CC6=CC=CC=C65 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2CCC3=C(C2OC(=O)C4=CC=C(C=C4)N(C)C)C=CC5=C3C=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


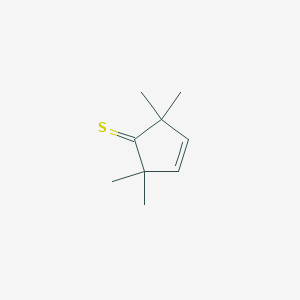
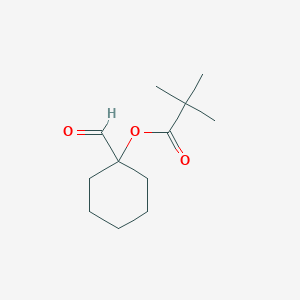

![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)

![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)

